Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate is an organic compound with the molecular formula C12H9ClFNO2 and a molecular weight of 253.66 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate typically involves the reaction of 4-chloro-6-fluoroquinoline-3-carboxylic acid with ethanol in the presence of a catalyst . The reaction conditions often include heating under reflux and the use of a dehydrating agent to facilitate esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular pathways.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: This compound has a methyl group instead of a fluorine atom, which can affect its reactivity and biological activity.
2-Chloro-6-fluoroquinoline-3-carboxaldehyde: This compound has an aldehyde group instead of an ester group, leading to different chemical properties and applications.
3,4-Dichloro-6-fluoroquinoline:
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHSOQWURBALSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363155 | |
Record name | ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77779-49-8 | |
Record name | ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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